Cas no 1594491-82-3 (2-amino-1-(3-ethylphenyl)propan-1-one)

2-amino-1-(3-ethylphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(3-ethylphenyl)propan-1-one
- 1594491-82-3
- EN300-1841856
- SCHEMBL9041418
-
- インチ: 1S/C11H15NO/c1-3-9-5-4-6-10(7-9)11(13)8(2)12/h4-8H,3,12H2,1-2H3
- InChIKey: NRQBTZNHKVKYCY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(CC)C=1)C(C)N
計算された属性
- せいみつぶんしりょう: 177.115364102g/mol
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 43.1Ų
2-amino-1-(3-ethylphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841856-0.05g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1841856-0.5g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1841856-0.25g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1841856-1.0g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1841856-2.5g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1841856-5.0g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1841856-5g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1841856-10g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1841856-0.1g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1841856-10.0g |
2-amino-1-(3-ethylphenyl)propan-1-one |
1594491-82-3 | 10g |
$5037.0 | 2023-06-03 |
2-amino-1-(3-ethylphenyl)propan-1-one 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
2-amino-1-(3-ethylphenyl)propan-1-oneに関する追加情報
2-amino-1-(3-ethylphenyl)propan-1-one (CAS No. 1594491-82-3)
2-amino-1-(3-ethylphenyl)propan-1-one is a compound with the CAS registry number 1594491-82-3, representing a unique structure in the realm of organic chemistry. This compound, often referred to as N-(3-ethylphenyl)acetamide, belongs to the class of amides and is characterized by its amino group attached to a propanone backbone. The presence of an ethyl substituent on the aromatic ring introduces additional complexity to its structure, making it a subject of interest in both academic and industrial research.
The molecular formula of 2-amino-1-(3-ethylphenyl)propan-1-one is C10H15NO, with a molecular weight of approximately 167.2 g/mol. Its structure consists of a benzene ring substituted with an ethyl group at the 3-position, connected via an acetyl group to an amino moiety. This arrangement not only imparts stability to the molecule but also facilitates various chemical reactions, making it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of N-(3-ethylphenyl)acetamide in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of anti-inflammatory and analgesic agents. The compound's ability to act as a substrate for enzymatic reactions has also been investigated, shedding light on its potential applications in catalytic processes.
In terms of synthesis, 2-amino-1-(3-ethylphenyl)propan-1-one can be prepared through various methods, including nucleophilic acyl substitution and reductive amination. These methods allow for precise control over the product's purity and yield, making it accessible for large-scale production. The compound's stability under standard storage conditions further enhances its utility in both laboratory and industrial settings.
The physical properties of N-(3-ethylphenyl)acetamide are well-documented, with a melting point of approximately 78°C and a boiling point around 260°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol makes it suitable for use in various chemical reactions and formulations.
From an environmental perspective, 2-amino-1-(3-ethylphenyl)propan-1-one has been studied for its biodegradability and toxicity profiles. Research indicates that the compound exhibits low toxicity to aquatic organisms, aligning with current environmental regulations and sustainable practices.
In conclusion, N-(3-ethylphenyl)acetamide (CAS No. 1594491-82-3) stands out as a significant compound in organic chemistry due to its structural versatility and wide-ranging applications. Its role as a precursor in drug development, coupled with its favorable physical and chemical properties, positions it as a valuable asset in both academic research and industrial processes.
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